molecular formula C7H8N4 B3080192 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082428-27-0

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B3080192
CAS RN: 1082428-27-0
M. Wt: 148.17 g/mol
InChI Key: ZGMBAAKNRODXAK-UHFFFAOYSA-N
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Description

“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C7H8N4. It has a molecular weight of 148.17 . This compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .


Physical And Chemical Properties Analysis

“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a solid compound . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

Scientific Research Applications

Anti-Inflammatory Applications

Triazole compounds, including “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine”, have been described as having anti-inflammatory properties . They can potentially be used in the treatment of conditions such as arthritis and other inflammatory diseases .

Antidepressant Applications

Triazole derivatives have been found to have potential antidepressant effects . This suggests that “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could be used in the development of new antidepressant drugs.

Antifungal Applications

Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials . They have been found to have antifungal properties , indicating that “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could be used in the treatment of fungal infections.

Anticancer Applications

Triazole derivatives have shown promise in the field of cancer research . This suggests that “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the development of new anticancer drugs.

Antioxidant Applications

Triazole compounds have been found to have antioxidant properties . This suggests that “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could be used in the development of new antioxidant drugs.

Anti-Diabetic Applications

Triazole compounds have been used in the development of anti-diabetes type 2 drugs . This suggests that “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of diabetes.

Future Directions

The future directions for “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could involve further exploration of its potential biochemical, clinical, and pharmaceutical applications. Triazolopyridine derivatives have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal properties, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .

properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMBAAKNRODXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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